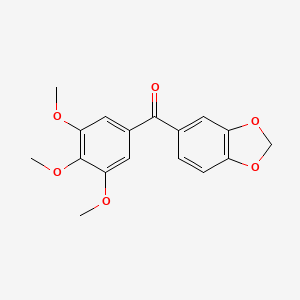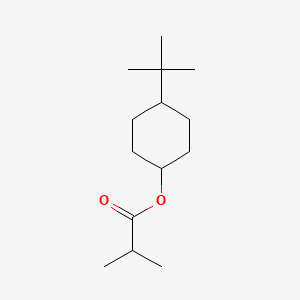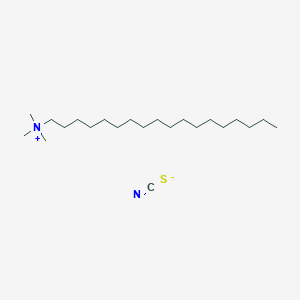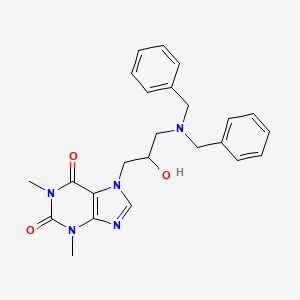![molecular formula C12H16N2O5 B14730363 4-[(4,5-Dimethoxy-2-nitrophenyl)amino]butan-2-one CAS No. 5468-87-1](/img/structure/B14730363.png)
4-[(4,5-Dimethoxy-2-nitrophenyl)amino]butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4,5-Dimethoxy-2-nitrophenyl)amino]butan-2-one is a chemical compound known for its unique structure and properties It is characterized by the presence of a dimethoxy-nitrophenyl group attached to a butanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4,5-Dimethoxy-2-nitrophenyl)amino]butan-2-one typically involves the reaction of 4,5-dimethoxy-2-nitroaniline with butan-2-one under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as purification and crystallization to isolate the final product.
化学反応の分析
Types of Reactions
4-[(4,5-Dimethoxy-2-nitrophenyl)amino]butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles are commonly used.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
4-[(4,5-Dimethoxy-2-nitrophenyl)amino]butan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-[(4,5-Dimethoxy-2-nitrophenyl)amino]butan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
4-[(4,5-Dimethoxy-2-nitrophenyl)amino]butan-2-one: Known for its unique reactivity and applications.
4,5-Dimethoxy-2-nitrophenylacetic acid: Similar structure but different functional groups, leading to different reactivity and applications.
4,5-Dimethoxy-2-nitrophenylacetonitrile: Another related compound with distinct properties and uses.
特性
CAS番号 |
5468-87-1 |
|---|---|
分子式 |
C12H16N2O5 |
分子量 |
268.27 g/mol |
IUPAC名 |
4-(4,5-dimethoxy-2-nitroanilino)butan-2-one |
InChI |
InChI=1S/C12H16N2O5/c1-8(15)4-5-13-9-6-11(18-2)12(19-3)7-10(9)14(16)17/h6-7,13H,4-5H2,1-3H3 |
InChIキー |
OYMLETLKIKZBOE-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CCNC1=CC(=C(C=C1[N+](=O)[O-])OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methylbenzenesulfonic acid;[4-oxo-4-(2,4,6-trimethylphenyl)butyl] carbamimidothioate](/img/structure/B14730294.png)







![1H-Pyrrolo[2,3-b]pyridine, 3-bromo-6-methoxy-4-methyl-](/img/structure/B14730321.png)

![5-({3-[(4-Methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene}methyl)-4-methyl-6-(morpholin-4-yl)-2-oxo-1-propyl-1,2-dihydropyridine-3-carbonitrile](/img/structure/B14730326.png)


![5-Methyl-4-[(2-nitrophenyl)methylideneamino]-2-propan-2-ylphenol](/img/structure/B14730347.png)
